molecular formula C7H7BrClNO B3179183 3-Bromo-4-chloro-5-methoxyaniline CAS No. 940948-33-4

3-Bromo-4-chloro-5-methoxyaniline

Cat. No.: B3179183
CAS No.: 940948-33-4
M. Wt: 236.49 g/mol
InChI Key: UTFANKZLVTVWQX-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-methoxyaniline: is an organic compound with the molecular formula C7H7BrClNO and a molecular weight of 236.5 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to an aniline ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-chloro-5-methoxyaniline can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation Products: Oxidized derivatives of the aniline ring.

    Reduction Products: Reduced forms of the original compound.

Scientific Research Applications

Chemistry: 3-Bromo-4-chloro-5-methoxyaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems.

Medicine: The compound may be explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

3-bromo-4-chloro-5-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFANKZLVTVWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285925
Record name 3-Bromo-4-chloro-5-methoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940948-33-4
Record name 3-Bromo-4-chloro-5-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=940948-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloro-5-methoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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